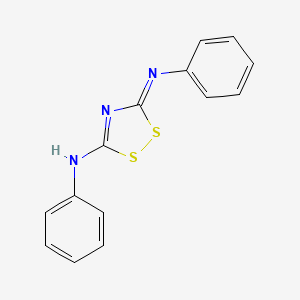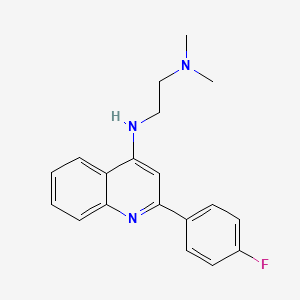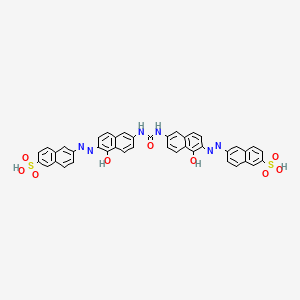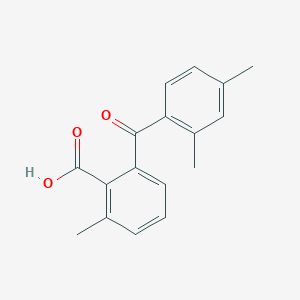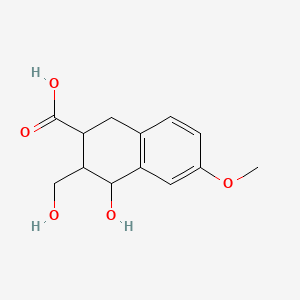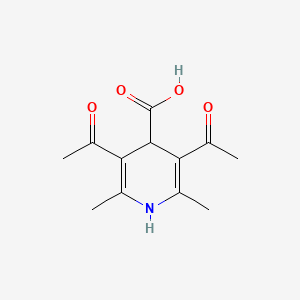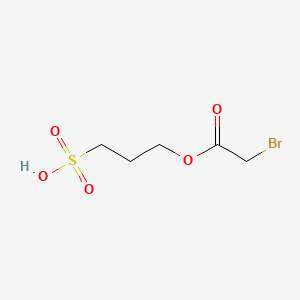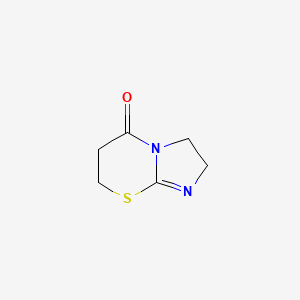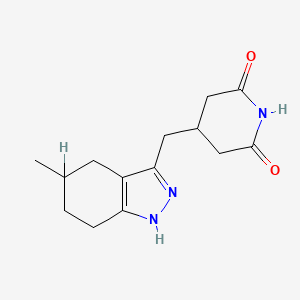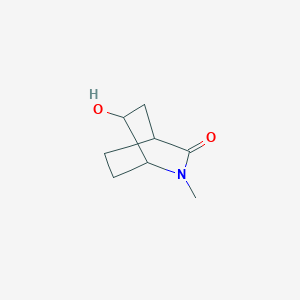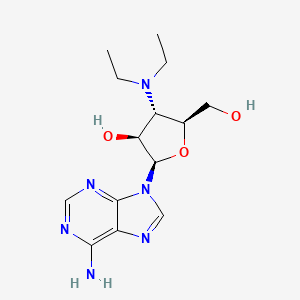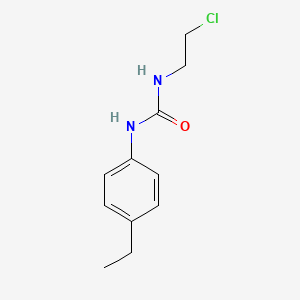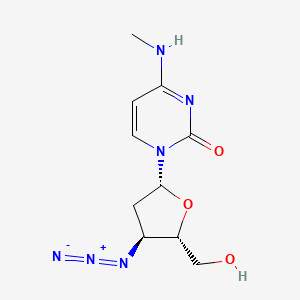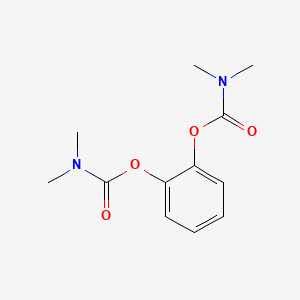
Benzene, 1,2-bis(dimethylcarbamyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-bis(dimethylcarbamyloxy)- is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of two dimethylcarbamyloxy groups attached to the benzene ring at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis(dimethylcarbamyloxy)- typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is the nucleophilic aromatic substitution of a benzene derivative with appropriate reagents. The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of Benzene, 1,2-bis(dimethylcarbamyloxy)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and acylation to introduce the dimethylcarbamyloxy groups onto the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2-bis(dimethylcarbamyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzene, 1,2-bis(dimethylcarbamyloxy)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-bis(dimethylcarbamyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,2-diamine: A benzene derivative with two amino groups at the 1 and 2 positions.
Benzene, 1,2-dihydroxy: A benzene derivative with two hydroxyl groups at the 1 and 2 positions.
Uniqueness
Benzene, 1,2-bis(dimethylcarbamyloxy)- is unique due to the presence of dimethylcarbamyloxy groups, which impart distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
63884-50-4 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
[2-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-13(2)11(15)17-9-7-5-6-8-10(9)18-12(16)14(3)4/h5-8H,1-4H3 |
Clave InChI |
FZGVIEAHUXJJJI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=CC=CC=C1OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


